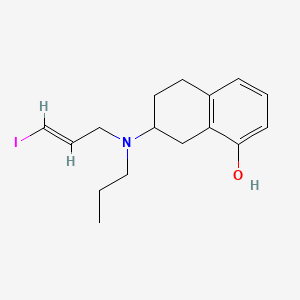

8-Hydroxy-pipat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-pipat involves several steps, starting with the preparation of the tetralin backbone. The key steps include:

Formation of the Tetralin Backbone: This involves the cyclization of appropriate precursors under acidic conditions.

Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, typically using reagents like hydrogen peroxide or osmium tetroxide.

Substitution with the Propylamino Group: This step involves the substitution of the hydroxy group with the propylamino group using reagents like propylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

8-Hydroxy-pipat undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

Applications De Recherche Scientifique

Neuropharmacological Applications

Serotonin Receptor Agonism

8-Hydroxy-pipat is primarily used to investigate the function of serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that it acts as a full agonist at this receptor, influencing various physiological responses such as mood regulation and anxiety . Its ability to stimulate 5-HT1A receptors has made it a valuable tool in research related to depression and anxiety disorders.

Behavioral Studies

In behavioral pharmacology, this compound has been utilized in conditioned place preference paradigms to assess its reinforcing properties. Research indicates that it can produce appetitive effects through interactions with both serotonin and dopamine receptors, suggesting potential implications for understanding addiction mechanisms . Additionally, studies have demonstrated that administration of this compound can induce the serotonin syndrome in animal models, highlighting its potency in affecting serotonergic transmission .

Clinical Implications

Anxiolytic Effects

Research indicates that this compound exhibits anxiolytic properties in animal models. Its action on the 5-HT1A receptors is believed to mediate these effects, making it a candidate for further investigation as a potential anxiolytic drug . The compound's ability to modulate serotonin levels could provide insights into developing new treatments for anxiety disorders.

Antidepressant Research

The antidepressant-like effects of this compound have been documented in various studies. It has been shown to enhance serotonergic neurotransmission, which is a critical mechanism underlying many antidepressant therapies . Its role in stimulating the release of histamine from mast cells also suggests potential applications in treating functional gastrointestinal disorders associated with serotonergic dysregulation .

Case Studies and Research Findings

Mécanisme D'action

8-Hydroxy-pipat exerts its effects by binding to the serotonin 1A receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation modulates the release of serotonin and other neurotransmitters, influencing mood, anxiety, and other physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Hydroxyquinoline: Another compound with a hydroxy group at the 8th position, known for its antimicrobial and anticancer properties.

8-Hydroxy-2-(di-n-propylamino)tetralin: A similar compound with a different substitution pattern, also targeting the serotonin 1A receptor

Uniqueness

8-Hydroxy-pipat is unique due to its high affinity and specificity for the serotonin 1A receptor, making it a valuable tool in research and potential therapeutic applications. Its unique substitution pattern also allows for diverse chemical modifications, enhancing its versatility in scientific studies .

Activité Biologique

8-Hydroxy-PIPAT (8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin) is a selective agonist of the serotonin 5-HT1A receptor, known for its significant role in mediating various biological activities, particularly in the context of gastrointestinal physiology and neuroendocrine functions. This compound has garnered attention for its potential therapeutic applications, especially in treating functional gastrointestinal disorders such as irritable bowel syndrome (IBS).

This compound primarily functions as a 5-HT1A receptor agonist , which activates serotonergic pathways leading to the release of histamine from mast cells. This action is crucial for understanding its effects on gastrointestinal motility and secretion. Research indicates that this compound promotes histamine release more effectively than serotonin itself, suggesting a high potency in stimulating mast cell degranulation.

Key Findings:

- Histamine Release: In studies involving guinea pig and human intestinal preparations, 20 μM concentrations of this compound resulted in significant histamine release, surpassing that induced by serotonin (5-HT) .

- Comparative Potency: Histamine levels increased from a baseline of 725.6 ± 59.0 ng/g with 5-HT to 1,068.3 ± 168.8 ng/g with this compound in guinea pigs, and from 1,641 ± 222.8 ng/g to 1,887.7 ± 289.1 ng/g in human samples .

Pharmacological Profile

The pharmacological profile of this compound reveals its high affinity for the 5-HT1A receptor, with a dissociation constant (Kd) of approximately 0.38 nM , indicating strong binding capability . This property underscores its effectiveness as a therapeutic agent.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound shows promise in treating conditions associated with dysregulated serotonergic signaling:

- Functional Gastrointestinal Disorders: The ability to enhance histamine release may aid in regulating gut motility and secretion, making it a candidate for IBS treatment.

- Neuroendocrine Modulation: Studies suggest that it might also influence neuroendocrine functions by modulating dopamine release through serotonergic pathways .

Histamine Release Data

| Compound | Concentration (μM) | Histamine Release (ng/g) Guinea Pig | Histamine Release (ng/g) Human |

|---|---|---|---|

| Serotonin (5-HT) | 20 | 725.6 ± 59.0 | 1,641 ± 222.8 |

| This compound | 20 | 1,068.3 ± 168.8 | 1,887.7 ± 289.1 |

Receptor Binding Affinity

| Compound | Kd (nM) |

|---|---|

| This compound | 0.38 |

Case Study: Effects on Mast Cell Degranulation

In an experimental study examining the effects of various compounds on mast cell degranulation, researchers found that pre-treatment with WAY-100135, a selective antagonist for the 5-HT1A receptor, significantly reduced histamine release induced by both serotonin and this compound . This finding highlights the critical role of the 5-HT1A receptor in mediating the effects of this compound.

Implications for Treatment

The findings from these studies suggest that targeting the serotonergic system through agents like this compound could provide new avenues for managing gastrointestinal disorders characterized by mast cell activation and histamine dysregulation.

Propriétés

Numéro CAS |

159651-91-9 |

|---|---|

Formule moléculaire |

C20H26INO5 |

Poids moléculaire |

487.3 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |

Clé InChI |

IQRDHLSQXOATHD-HBRCEPSSSA-N |

SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |

SMILES isomérique |

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.